molecular formula C25H25N3O4S2 B2861331 4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683260-40-4

4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2861331
M. Wt: 495.61
InChI Key: JQVZQDCQFXBNAS-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The E/Z system could be used to describe the geometry of the double bond in the benzothiazole group . This system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . This compound could undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

Distinto et al. (2019) designed a library of sulphonamides, including structures similar to the specified compound, to evaluate their inhibitory potency and selectivity towards human carbonic anhydrase isoforms I, II, IX, and XII. Most new compounds showed preferential inhibition of isoforms II and XII, indicating their potential application in designing inhibitors for these enzymes with therapeutic implications in conditions like glaucoma and certain cancers (Distinto et al., 2019).

Anticancer Activities

Yılmaz et al. (2015) synthesized indapamide derivatives, including structures similar to the specified compound, demonstrating proapoptotic activity against melanoma cell lines. Specifically, one compound exhibited significant growth inhibition, suggesting potential applications in developing anticancer agents (Yılmaz et al., 2015).

Synthesis and Characterisation for Cytotoxic Evaluation

Govindaraj et al. (2021) synthesized Schiff bases with sulphonamide functional groups, aiming to evaluate their cytotoxic activity against human breast cancer cell lines. The synthesized compounds showed promising cytotoxic activities, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).

Photochemical Decomposition Studies

Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound with a sulfonamide group similar to the specified compound. Their study provides insights into the photolability and potential environmental impact of such compounds (Zhou & Moore, 1994).

Novel Conjugates as Carbonic Anhydrase Inhibitors

Ulus et al. (2016) developed acridine-acetazolamide conjugates, examining their inhibition effects on human carbonic anhydrase isoforms. Their findings contribute to understanding the structure-activity relationships in the development of new inhibitors for therapeutic applications (Ulus et al., 2016).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-32-20-12-15-22-23(16-20)33-25(28(22)3)26-24(29)19-10-13-21(14-11-19)34(30,31)27(2)17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVZQDCQFXBNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.